[1-(3-Chlorobenzyl)piperidin-3-yl](piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobenzyl)piperidin-3-ylmethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a chlorobenzyl group attached to a piperidine ring, which is further connected to another piperidine ring through a methanone linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)piperidin-3-ylmethanone typically involves the following steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl chloride to form 3-chlorobenzyl chloride.
Piperidine Ring Formation: The 3-chlorobenzyl chloride is then reacted with piperidine to form 1-(3-chlorobenzyl)piperidine.
Methanone Linkage Formation: The final step involves the reaction of 1-(3-chlorobenzyl)piperidine with piperidin-3-one to form 1-(3-Chlorobenzyl)piperidin-3-ylmethanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)piperidin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-(3-Chlorobenzyl)piperidin-3-ylmethanol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-Chlorobenzyl)piperidin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help in understanding receptor-ligand interactions.
Medicine
In medicine, 1-(3-Chlorobenzyl)piperidin-3-ylmethanone is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as analgesic, anti-inflammatory, or antipsychotic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)piperidin-3-ylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal applications, it may interact with neurotransmitter receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)piperidin-3-ylmethanone
- 1-(3-Fluorobenzyl)piperidin-3-ylmethanone
- 1-(3-Bromobenzyl)piperidin-3-ylmethanone
Uniqueness
1-(3-Chlorobenzyl)piperidin-3-ylmethanone is unique due to the presence of the 3-chlorobenzyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H25ClN2O |
---|---|
Molecular Weight |
320.9 g/mol |
IUPAC Name |
[1-[(3-chlorophenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H25ClN2O/c19-17-8-4-6-15(12-17)13-20-9-5-7-16(14-20)18(22)21-10-2-1-3-11-21/h4,6,8,12,16H,1-3,5,7,9-11,13-14H2 |
InChI Key |
YTTDGPNIVAPBFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.